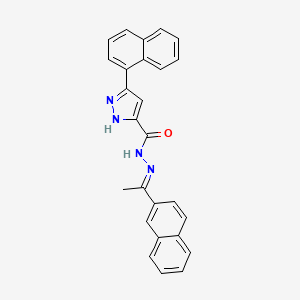
(E)-3-(naphthalen-1-yl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(naphthalen-1-yl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C26H20N4O and its molecular weight is 404.473. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(naphthalen-1-yl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(naphthalen-1-yl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Multi-Analyte Detection
A fluorescent sensor incorporating a naphthalene group and a pyrazole carbohydrazide unit has been developed for the selective and sensitive detection of Zn²⁺ and Mg²⁺ ions. This sensor, demonstrating a chelation-enhanced fluorescence (CHEF) effect, allows for significant fluorescence enhancement in the presence of these ions, making it a promising tool for monitoring intracellular levels of Zn²⁺ and Mg²⁺ in living cells in vitro (Dhara et al., 2016).
Crystal Structure Analysis
Research on the crystal structure of related naphthyl- and pyrazole-containing compounds has provided insights into their molecular conformations and interactions. For example, studies have highlighted how the enol form of nafazatrom, a compound with a naphthalene and pyrazole framework, presents rather than the keto form, showcasing the planarity of the pyrazole and naphthalene ring systems and the formation of distinct hydrophilic and hydrophobic regions in the crystal structure (Hempel et al., 2005).
Anticancer Activity
Various naphthalene and pyrazole-containing compounds have been synthesized and evaluated for their anticancer activity. For instance, new derivatives have been explored for their effectiveness against cancer cell lines, demonstrating the potential for these compounds to be developed into anticancer agents (Gouhar & Raafat, 2015).
Antimicrobial and Anti-inflammatory Activities
Compounds derived from naphthalene and pyrazole have been studied for their antimicrobial activity. Some synthesized compounds show promising results against various microbial strains and have been evaluated for other biological activities such as anti-inflammatory and analgesic properties (Kumaraswamy et al., 2008).
DNA Damage Protection
Research has identified certain naphthalene and pyrazole-based compounds that exhibit protective activities against DNA damage induced by agents like bleomycin-iron. These findings suggest the potential therapeutic applications of these compounds in protecting against DNA damage (Abdel-Wahab et al., 2009).
Eigenschaften
IUPAC Name |
3-naphthalen-1-yl-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O/c1-17(20-14-13-18-7-2-3-9-21(18)15-20)27-30-26(31)25-16-24(28-29-25)23-12-6-10-19-8-4-5-11-22(19)23/h2-16H,1H3,(H,28,29)(H,30,31)/b27-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINGEGMSZHWLET-WPWMEQJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)/C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(naphthalen-1-yl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2973563.png)
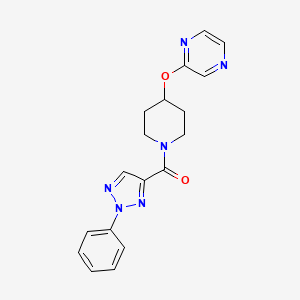
![3-[(4-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2973565.png)
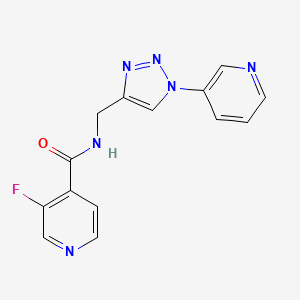
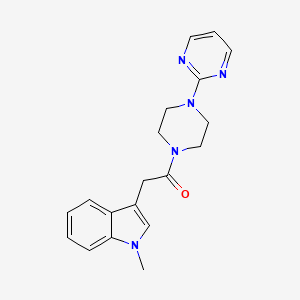
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2973569.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide](/img/structure/B2973572.png)
![((3aR,5R,6S,6aR)-2,2-Dimethyl-6-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B2973573.png)



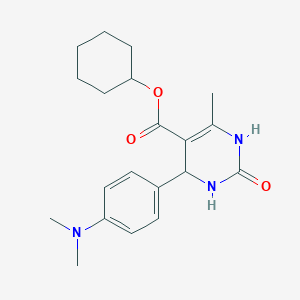

![ethyl 2-(1H-indazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2973586.png)